8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Overview
Description
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the linear formula C11H15NO . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The compound also contains a methoxy group attached to the benzazepine ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.25 . It is a solid substance with a high GI absorption and BBB permeant properties . It has a Log Po/w (iLOGP) of 2.3, indicating its lipophilicity .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Novel Benzotriazoloazepine Derivatives : Research led by Zhang et al. (2013) involved synthesizing new benzotriazoloazepine derivatives starting from a compound closely related to 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine. These derivatives were then tested for their anticonvulsant activities (Zhang et al., 2013).
Preparation of Specific Derivatives : Ihnatenko et al. (2021) reported on the preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, which was synthesized from a precursor similar to the target compound. This study focused on determining the configuration of the compound using X-ray crystallography (Ihnatenko et al., 2021).
Hydrogen-bonded Assembly Studies : Guerrero et al. (2014) explored the hydrogen-bonded assembly of four related benzazepine derivatives, including molecules similar to this compound. They studied their crystallization in different dimensions, providing insight into the molecular and crystal structures of such compounds (Guerrero et al., 2014).
X-ray Diffraction and Structural Analysis
X-ray Diffraction Data : Macías et al. (2011) conducted a study focusing on the X-ray diffraction patterns of compounds closely related to this compound, shedding light on their crystalline structures and offering valuable data for further material science research (Macías et al., 2011).
Molecular Structure Analysis : Denne and Mackay (1972) investigated the crystal and molecular structure of a compound closely related to this compound. They provided detailed analysis of the molecular skeleton and its planar nature, contributing to a deeper understanding of such compounds' structural properties (Denne & Mackay, 1972).
Conformational and Cycloaddition Studies
Conformational Analysis : Lachapelle and St-Jacques (1987) conducted a conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin, a structure similar to the target compound. Their research using dynamic nuclear magnetic resonance provided insights into the viable conformational forms of such molecules (Lachapelle & St-Jacques, 1987).
Cycloaddition Reactions : Saito et al. (1984) explored the cycloaddition reactions of azepines and diazepines with conjugated double bonds, which are structurally related to this compound. This research contributes to the understanding of how these compounds react under certain conditions, useful in synthetic chemistry (Saito et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-4-9-3-2-6-12-8-10(9)7-11/h4-5,7,12H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHVMHTUKORNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCNC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573327 | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247133-22-8 | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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